molecular formula C19H16ClN3O4 B11361634 2-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid

2-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid

Cat. No.: B11361634
M. Wt: 385.8 g/mol
InChI Key: VQOFEQUGGRNREG-UHFFFAOYSA-N
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Description

2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids. The chlorophenyl group is introduced through a substitution reaction, and the final product is obtained by coupling the oxadiazole intermediate with benzoic acid derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of phase transfer catalysts, optimized reaction temperatures, and solvent recovery techniques to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

2-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid

InChI

InChI=1S/C19H16ClN3O4/c20-13-10-8-12(9-11-13)18-22-17(27-23-18)7-3-6-16(24)21-15-5-2-1-4-14(15)19(25)26/h1-2,4-5,8-11H,3,6-7H2,(H,21,24)(H,25,26)

InChI Key

VQOFEQUGGRNREG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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